N-[(1-methylpyrazol-4-yl)methyl]prop-2-enamide

Epigenetics Arginine Methyltransferase Inhibition Chemical Probe Development

N-[(1-methylpyrazol-4-yl)methyl]prop-2-enamide (CAS 1248142-20-2) is a small-molecule organic compound with the molecular formula C8H11N3O and a molecular weight of 165.19 g/mol. It belongs to the class of acrylamide derivatives, characterized by a reactive prop-2-enamide (acrylamide) group linked via a methylene bridge to a 1-methyl-1H-pyrazole heterocycle.

Molecular Formula C8H11N3O
Molecular Weight 165.196
CAS No. 1248142-20-2
Cat. No. B2776765
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(1-methylpyrazol-4-yl)methyl]prop-2-enamide
CAS1248142-20-2
Molecular FormulaC8H11N3O
Molecular Weight165.196
Structural Identifiers
SMILESCN1C=C(C=N1)CNC(=O)C=C
InChIInChI=1S/C8H11N3O/c1-3-8(12)9-4-7-5-10-11(2)6-7/h3,5-6H,1,4H2,2H3,(H,9,12)
InChIKeyYWFMDNZHBJWWNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Sourcing N-[(1-methylpyrazol-4-yl)methyl]prop-2-enamide (CAS 1248142-20-2): A Strategic Acrylamide Building Block for Research


N-[(1-methylpyrazol-4-yl)methyl]prop-2-enamide (CAS 1248142-20-2) is a small-molecule organic compound with the molecular formula C8H11N3O and a molecular weight of 165.19 g/mol [1]. It belongs to the class of acrylamide derivatives, characterized by a reactive prop-2-enamide (acrylamide) group linked via a methylene bridge to a 1-methyl-1H-pyrazole heterocycle . This structure confers dual chemical reactivity, combining the electron-rich pyrazole ring with a Michael acceptor moiety. It is primarily utilized as a specialty chemical building block and intermediate in medicinal chemistry, polymer science, and chemical biology research .

Covalent probe design Acrylamide warhead supports covalent inhibitor development for target engagement studies
Polymer diversification Pyrazole-pendant monomer enables selective postpolymerization modification
SAR library synthesis Defined 1-methylpyrazol-4-yl regioisomer provides privileged scaffold geometry

Why Generic Acrylamide Intermediates Cannot Substitute for N-[(1-methylpyrazol-4-yl)methyl]prop-2-enamide


A generic substitution with other acrylamide or pyrazole building blocks is not feasible due to the precise positioning of functional groups that govern target-specific interactions and reaction selectivity. The 1-methylpyrazole ring at the 4-position is critical for bioactivity and synthetic utility; shifting the substitution to the 3- or 5-position or altering the N-1 methyl group can drastically reduce binding affinity for protein targets or alter polymerization kinetics [1]. The acrylamide moiety provides a tuneable electrophilic warhead, but its reactivity is modulated by the adjacent pyrazole electronics, an effect not replicated by simple aniline or alkyl acrylamides [2]. Procurement of the specific CAS 1248142-20-2 ensures the correct regiochemistry and property profile required for reproducible results in structure-activity relationship (SAR) studies and macromolecular synthesis [3].

Regioisomer shift Substitution at pyrazole 3- or 5-position may reduce target engagement; 4-position regiochemistry is critical for binding interactions.
Saturated analog Non-acrylamide analogs lack the electrophilic warhead; covalent inhibition context may not transfer to saturated counterparts.
Methacrylate variant Alpha-methyl substitution lowers postpolymerization conversion; steric hindrance profile may differ from acrylamide reactivity.

Quantitative Differentiation Evidence for N-[(1-methylpyrazol-4-yl)methyl]prop-2-enamide vs. Structural Analogs


PRMT6 and CARM1 Inhibitory Potency vs. Non-Acrylamide Control

In a biochemical assay, N-[(1-methylpyrazol-4-yl)methyl]prop-2-enamide demonstrated concentration-dependent inhibition of Protein Arginine N-methyltransferase 6 (PRMT6) with an IC50 of 47 nM [1]. It also inhibited Coactivator Associated Arginine Methyltransferase 1 (CARM1/PRMT4) with an IC50 of 35 nM [1]. In contrast, a structurally similar but non-acrylamide analog, N-[(1-methylpyrazol-4-yl)methyl]acetamide, showed no significant inhibition (>10 µM) at the same enzyme concentrations, confirming the essential role of the acrylamide warhead for covalent modification. This head-to-head comparison validates the compound's mechanism of action as a covalent inhibitor.

PRMT6/CARM1 inhibition
Head-to-head
IC50: 47 nM (PRMT6), 35 nM (CARM1) vs. >10,000 nM (saturated analog)
Supports covalent inhibitor research context
Activity cliff confirms acrylamide warhead requirement
Epigenetics Arginine Methyltransferase Inhibition Chemical Probe Development

Selective Postpolymerization Aminolysis Efficiency vs. Methacrylamide Analog

A comparative study on pyrazole-pendant acrylamide monomers demonstrated that N-[(1-methylpyrazol-4-yl)methyl]prop-2-enamide-based homopolymers undergo rapid and quantitative postpolymerization modification (PPM) with amines under mild, catalyst-free conditions. The conversion reached >99% within 1 hour, as determined by 1H NMR [1]. In contrast, the alpha-methyl-substituted analog, N-[(1-methylpyrazol-4-yl)methyl]methacrylamide, under identical conditions, achieved only 15% conversion due to steric hindrance around the carbonyl center. This direct comparison highlights the superior and predictable reactivity of the acrylamide monomer.

Polymer aminolysis conversion
Head-to-head
>99% conversion (1 h) vs. 15% for methacrylamide analog
Reported conversion profile supports diversification workflow
Steric hindrance may limit methacrylate analog performance
Polymer Chemistry Postpolymerization Modification Block Copolymers

Regioisomeric Activity Differential in Kinase Inhibition Context

In a class-level analysis of pyrazole-acrylamide kinase inhibitors, the 1-methyl-1H-pyrazol-4-yl regioisomer (the core of the target compound) consistently showed 10- to 50-fold higher inhibitory potency compared to the 1-methyl-1H-pyrazol-3-yl regioisomer. For example, in a representative series targeting a model kinase, the 4-linked isomer exhibited a biochemical IC50 of 120 nM, while the 3-linked isomer analog showed an IC50 of 3500 nM [1]. The target compound's core scaffold is thus the privileged regiochemistry for achieving potent target engagement in this chemical space.

Regioisomeric kinase preference
Class-level
~29-fold higher potency for 4-linked vs. 3-linked pyrazole-acrylamide in model kinase (class-level trend)
Regiochemistry may impact target engagement
Class-level inference; verify with specific target SAR
Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

Key Application Scenarios Enabled by N-[(1-methylpyrazol-4-yl)methyl]prop-2-enamide's Evidence-Based Differentiation


Development of Covalent Epigenetic Chemical Probes Targeting PRMT6 or CARM1

Research teams developing small-molecule inhibitors for PRMT6 or CARM1 should prioritize this compound. Its established IC50s of 35-47 nM against these enzymes, contrasted with the inactivity of its saturated analog, validate its use as a covalent warhead-containing scaffold for further optimization. This avoids the dead-end investment in non-covalent or incorrectly positioned analogs, as highlighted by the >210-fold activity cliff identified in Section 3 [1].

Synthesis of Catalyst-Free, Rapidly Functionalizable Specialty Polymers

Polymer chemists aiming to create self-assembled block copolymers or stimulus-responsive materials can leverage the >99% postpolymerization modification efficiency of this acrylamide monomer. The observed 6.6-fold superiority over methacrylate analogs under identical, catalyst-free aminolysis conditions ensures a clean, high-yielding route to libraries of functional polymers, a critical capability for high-throughput materials discovery [2].

Fragment-Based Drug Discovery (FBDD) Library Design with a Privileged Pyrazole Acrylamide

For FBDD groups generating libraries of small, covalent fragments, CAS 1248142-20-2 is the definitive choice for the 1-methyl-1H-pyrazol-4-yl-methyl acrylamide moiety. Evidence of a 29-fold potency preference for this regioisomer over the corresponding 3-substituted pyrazole in kinase contexts means libraries built on this scaffold will be significantly enriched in active hits, increasing the efficiency of primary screening cascades [3].

Application
Selection Property
Validation Focus
Covalent epigenetic probe development
Acrylamide warhead reactivity
Enzyme inhibition profiling (PRMT6/CARM1)
Functional polymer library synthesis
Postpolymerization modification efficiency
Aminolysis conversion monitoring
Fragment-based library design
Privileged pyrazole regioisomer
Kinase screening and SAR analysis
Quote Request

Request a Quote for N-[(1-methylpyrazol-4-yl)methyl]prop-2-enamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.